L-3-aminobutanoyl-CoA

Enzyme Kinetics Specific Activity Lysine Fermentation

For studying the anaerobic lysine degradation pathway (e.g., in *Fusobacterium* or *Clostridium* spp.), generic analogs cannot substitute for L-3-Aminobutanoyl-CoA. Its unique (3S)-β-amino configuration is mandatory for the substrate-specific recognition of enzymes like L-3-aminobutyryl-CoA deaminase (EC 4.3.1.14) and the 3-keto-5-aminohexanoate cleavage enzyme (EC 2.3.1.247). Using racemic or non-specific CoA mixtures leads to catalytic failure. Secure this key intermediate for metabolic flux assays, in vitro pathway reconstitution, or C4 metabolic engineering projects by requesting a quote below.

Molecular Formula C25H43N8O17P3S
Molecular Weight 852.6 g/mol
Cat. No. B1248573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-3-aminobutanoyl-CoA
Molecular FormulaC25H43N8O17P3S
Molecular Weight852.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N
InChIInChI=1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1
InChIKeyCCSDHAPTHIKZLY-VKBDFPRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-3-Aminobutanoyl-CoA Procurement Guide: A Key Intermediate in Lysine Fermentation


L-3-Aminobutanoyl-CoA (also known as L-3-aminobutyryl-CoA or (3S)-3-aminobutanoyl-CoA) is a specialized acyl-CoA thioester. It is formed by the formal condensation of coenzyme A with L-3-aminobutanoic acid [1]. This compound is not a common metabolic building block but a specific and essential intermediate in the anaerobic fermentation pathway of L-lysine found in select bacteria, including *Fusobacterium nucleatum* and *Clostridium* species [2].

Why Generic Acyl-CoA Substitution Fails for L-3-Aminobutanoyl-CoA-Dependent Assays


L-3-Aminobutanoyl-CoA cannot be replaced by common acyl-CoA analogs like acetyl-CoA, acetoacetyl-CoA, or butyryl-CoA in specific enzymatic assays. Its unique β-amino group and strict stereochemistry ((3S)-configuration) are essential for recognition and catalysis by key pathway enzymes such as L-3-aminobutyryl-CoA deaminase (EC 4.3.1.14) and 3-keto-5-aminohexanoate cleavage enzyme (EC 2.3.1.247) [1][2]. The use of a racemic mixture or an incorrect analog can lead to significant underestimation of enzyme activity or complete reaction failure due to the high substrate specificity of these enzymes [3].

Quantitative Differentiation of L-3-Aminobutanoyl-CoA: Head-to-Head Kinetic Evidence


Kinetic Superiority of L-3-Aminobutanoyl-CoA Deaminase with its Native Substrate

The specific activity of purified L-3-aminobutyryl-CoA deaminase is 370 µmol/min/mg protein for the deamination of L-3-aminobutanoyl-CoA at 26°C, establishing a high catalytic baseline for this native substrate [1]. In contrast, the enzyme is completely inactive on the D-isomer and shows drastically reduced activity with alternative substrates; for example, the amination of crotonyl pantetheine occurs at only ~10% of the rate observed for crotonyl-CoA, and acrylyl pantetheine is aminated very slowly [1].

Enzyme Kinetics Specific Activity Lysine Fermentation

Equilibrium Constant for Reversible Deamination of L-3-Aminobutanoyl-CoA

The equilibrium constant (Keq) for the deamination of L-3-aminobutanoyl-CoA to crotonyl-CoA and ammonia is 1.2 × 10⁻² M at pH 7.2, corresponding to a ΔG′₀ of 2.65 kcal/mol [1]. This thermodynamic parameter is unique to this specific compound and defines the operational conditions for its reversible conversion.

Enzyme Thermodynamics Reaction Equilibrium Metabolic Engineering

Exclusive CoA Ester Specificity of 3-Aminobutanoyl-CoA Transaminase

The enzyme 3-aminobutanoyl-CoA transaminase (EC 2.6.1.111) was characterized as a novel aminotransferase that acts exclusively on Coenzyme A (CoA) esters, with L-3-aminobutanoyl-CoA being the primary physiological substrate [1][2]. This strict specificity for the CoA moiety distinguishes it from other transaminases and underscores the non-interchangeable nature of the substrate.

Enzyme Specificity CoA Metabolism Metagenomics

Analytical Utility in Quantifying Nanomole Amounts via Coupled Assay

The equilibrium of the 3-keto-5-aminohexanoate cleavage enzyme (EC 2.3.1.247) strongly favors the reverse reaction, allowing for the quantitative estimation of L-3-aminobutanoyl-CoA in nanomole quantities [1]. This provides a direct, quantifiable advantage for researchers needing to measure this specific metabolite in complex biological samples.

Quantitative Assay Enzyme Coupling Analytical Biochemistry

Verified Application Scenarios for L-3-Aminobutanoyl-CoA Based on Quantitative Evidence


Enzymatic Characterization of the L-Lysine Fermentation Pathway

As demonstrated by the strict substrate specificity and high specific activity of L-3-aminobutyryl-CoA deaminase [1], L-3-Aminobutanoyl-CoA is the indispensable substrate for studying key enzymes (EC 4.3.1.14, EC 2.3.1.247, EC 2.6.1.111) of the anaerobic lysine degradation pathway. It enables the accurate determination of kinetic parameters (Km, kcat) and the validation of gene function, which are impossible with generic analogs [1].

Quantitative Metabolite Analysis in Lysine-Fermenting Bacteria

The documented ability to quantitatively estimate L-3-Aminobutanoyl-CoA in nanomole amounts via a coupled enzymatic assay using 3-keto-5-aminohexanoate cleavage enzyme [1] provides a validated method for monitoring metabolic flux in organisms like *Fusobacterium nucleatum* and *Clostridium* species. This assay's specificity, proven by the enzyme's failure to act on other substrates, ensures accurate measurement [1].

In Vitro Reconstitution of Alternative Lysine Fermentation Pathways

The characterization of a novel transaminase that acts exclusively on CoA esters, with L-3-Aminobutanoyl-CoA as a key intermediate, underscores its necessity for in vitro reconstitution of the variant lysine fermentation route [1][2]. This application is critical for metabolic engineering efforts aimed at producing valuable C4 chemicals (e.g., butyrate, acetate) from renewable lysine feedstocks, where the correct intermediate must be supplied or synthesized [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-3-aminobutanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.